molecular formula C14H11FN2OS B5858294 4-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-thiazol-2-amine

4-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-thiazol-2-amine

Cat. No.: B5858294
M. Wt: 274.32 g/mol
InChI Key: CCPUTBIMTOPCMF-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-thiazol-2-amine is a synthetic organic compound that features a thiazole ring, a fluorophenyl group, and a furan ring

Properties

IUPAC Name

4-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2OS/c15-11-5-3-10(4-6-11)13-9-19-14(17-13)16-8-12-2-1-7-18-12/h1-7,9H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPUTBIMTOPCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow biocatalysis, for example, can be used to achieve high stereoselectivity and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the furan ring.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is investigated for its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-thiazol-2-amine
  • 4-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1,3-thiazol-2-amine
  • 4-(4-bromophenyl)-N-(furan-2-ylmethyl)-1,3-thiazol-2-amine

Uniqueness

The uniqueness of 4-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-thiazol-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and bioactivity compared to its chloro- and bromo- analogs.

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